molecular formula C9H10O2S B1324359 1-Thien-2-ylcyclobutanecarboxylic acid CAS No. 202737-33-5

1-Thien-2-ylcyclobutanecarboxylic acid

Cat. No.: B1324359
CAS No.: 202737-33-5
M. Wt: 182.24 g/mol
InChI Key: ZSEXSJBRGWJIBW-UHFFFAOYSA-N
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Description

1-Thien-2-ylcyclobutanecarboxylic acid is an organic compound with the molecular formula C9H10O2S. It is characterized by a cyclobutane ring substituted with a carboxylic acid group and a thienyl group.

Preparation Methods

The synthesis of 1-Thien-2-ylcyclobutanecarboxylic acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of thienyl-substituted cyclobutanes with carboxylating agents. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature and pressure settings .

Chemical Reactions Analysis

1-Thien-2-ylcyclobutanecarboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

1-Thien-2-ylcyclobutanecarboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Thien-2-ylcyclobutanecarboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their activity. The thienyl group may interact with aromatic systems, affecting molecular pathways. These interactions can modulate various biochemical processes, making the compound valuable for research into molecular mechanisms .

Comparison with Similar Compounds

1-Thien-2-ylcyclobutanecarboxylic acid can be compared with similar compounds such as:

Properties

IUPAC Name

1-thiophen-2-ylcyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2S/c10-8(11)9(4-2-5-9)7-3-1-6-12-7/h1,3,6H,2,4-5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSEXSJBRGWJIBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C2=CC=CS2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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